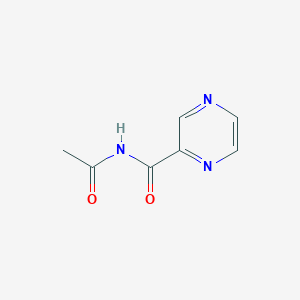

N-乙酰吡嗪-2-甲酰胺

描述

N-acetylpyrazine-2-carboxamide is a compound that belongs to the class of pyrazine carboxamides. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Carboxamide refers to the functional group consisting of a carbonyl group (C=O) attached to an amine (NH2). The acetyl group (CH3CO-) is a common substituent that introduces additional properties to the molecule.

Synthesis Analysis

The synthesis of pyrazine-containing molecules, such as N-acetylpyrazine-2-carboxamide, often involves condensation reactions. For instance, a series of pyrazine-containing acene molecules with high electron affinity were synthesized via condensation reactions between o-diamine and dione . Another study reported the formation of pyrazine carboxamides from the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, suggesting the involvement of an N-heterocyclic carbene intermediate . Additionally, novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were prepared by reacting N-(3-oxobutanoyl)pyrazine-2-carboxamide with urea/thiourea and appropriate aldehyde .

Molecular Structure Analysis

The molecular structure of pyrazine carboxamides can be complex, as seen in the crystal structure of a hydrated copper acetate complex of the ligand N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, which forms a metal-organic framework (MOF) with a 10(3) network topology . The molecular structure, vibrational frequencies, and corresponding vibrational assignments of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been investigated both experimentally and theoretically, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .

Chemical Reactions Analysis

Pyrazine carboxamides can undergo various chemical reactions. For example, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamides are influenced by their molecular structure. The high electron affinity of some pyrazine-containing molecules, due to the electron-deficient pyrazine moiety and electron-withdrawing dicarboximide groups, makes them suitable for use as electron-transporting materials in organic optoelectronic devices . The antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives has been reported, with some compounds exhibiting promising results . The antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were also evaluated, showing potential therapeutic applications . The first hyperpolarizability and nonlinearity of molecules like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggest their potential in nonlinear optical materials .

科学研究应用

化学中的自动化流程制备

N-乙酰吡嗪-2-甲酰胺是吡嗪-2-甲酰胺的衍生物,用于自动化流程化学中。Ingham 等人(2014 年)强调了它在自动化流程制备化合物(如吡嗪-2-甲酰胺,结核病治疗药物利福平® 的成分)中的应用。该工艺受益于控制多个流程化学设备的开源软件的进步 (Ingham、Battilocchio、Hawkins 和 Ley,2014)。

在药物合成中的潜力

N-乙酰吡嗪-2-甲酰胺相关化合物已被研究为合成潜在抗炎剂的中间体。Opletalová 等人(1996 年)为此合成了 2-吡嗪腈和 2-乙酰吡嗪等衍生物,突出了此类化合物在新药开发中的作用 (Opletalová 等人,1996)。

腐蚀抑制

在材料科学领域,N-乙酰吡嗪-2-甲酰胺的衍生物已被评估为腐蚀抑制剂。Erami 等人(2019 年)发现,包括 N-乙酰吡嗪-2-甲酰胺衍生物在内的甲酰胺配体对盐酸溶液中的低碳钢腐蚀表现出抑制作用,表明它们在防腐中的潜力 (Erami 等人,2019)。

金属有机骨架(MOF)

N-乙酰吡嗪-2-甲酰胺已用于银乙炔二叉离子配合物的热液合成中。Zhao 和 Mak(2005 年)将其用作辅助配体,产生了具有独特 C2@Agn 基序的新型银乙炔二叉离子配合物。这证明了此类化合物在创建创新的 MOF 结构中的潜力 (Zhao 和 Mak,2005)。

生物学应用

N-乙酰吡嗪-2-甲酰胺及其类似物已被研究用于各种生物活性。Semelková 等人(2015 年)制备了一系列 N-烷基-3-(烷基氨基)吡嗪-2-甲酰胺,并测试了它们的抗菌和抗病毒活性。他们发现这些化合物显示出显着的活性,尤其是对结核分枝杆菌 (Semelková 等人,2015)。

化学合成

N-乙酰吡嗪-2-甲酰胺衍生物在各种化合物的合成中也很重要。Hassan 等人(2014 年)报道了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺的合成,该合成源自类似的化合物,表明 N-乙酰吡嗪-2-甲酰胺在化学合成中的多功能性 (Hassan、Hafez 和 Osman,2014)。

安全和危害

未来方向

While specific future directions for N-acetylpyrazine-2-carboxamide are not mentioned in the search results, the field of drug delivery systems presents potential avenues for exploration. This includes controlled drug delivery systems, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

属性

IUPAC Name |

N-acetylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANHBWVGXBMRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332883 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylpyrazine-2-carboxamide | |

CAS RN |

135742-53-9 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

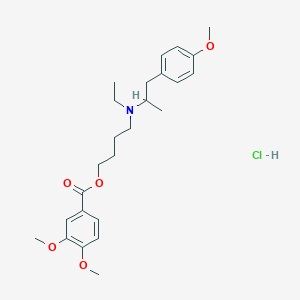

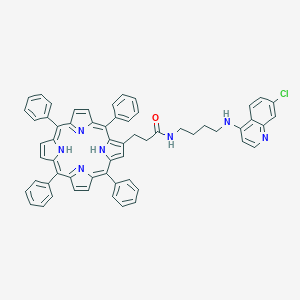

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)